molecular formula C7H10N2S B6210504 1-(cyclopropylmethyl)-1H-pyrazole-4-thiol CAS No. 2283787-70-0

1-(cyclopropylmethyl)-1H-pyrazole-4-thiol

Cat. No.: B6210504
CAS No.: 2283787-70-0
M. Wt: 154.2
InChI Key:
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Description

1-(cyclopropylmethyl)-1H-pyrazole-4-thiol is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a pyrazole ring, which also contains a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-thiol typically involves the reaction of cyclopropylmethyl halides with pyrazole derivatives under suitable conditions. One common method is the nucleophilic substitution reaction where cyclopropylmethyl chloride reacts with 1H-pyrazole-4-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-1H-pyrazole-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropylmethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Varied substituted pyrazole derivatives depending on the reactants used.

Scientific Research Applications

1-(cyclopropylmethyl)-1H-pyrazole-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazole-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylmethyl)-1H-pyrazole-3-thiol
  • 1-(cyclopropylmethyl)-1H-pyrazole-5-thiol
  • 1-(cyclopropylmethyl)-1H-imidazole-4-thiol

Uniqueness

1-(cyclopropylmethyl)-1H-pyrazole-4-th

Properties

CAS No.

2283787-70-0

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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